Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether ester characterized by a unique bicyclic structure. The molecule features a 1,6-dioxaspiro[2.5]octane core, where two oxygen atoms bridge a spiro junction connecting a cyclopropane and a tetrahydrofuran-like ring. The ester functional group at position 2 and the propyl substituent at position 5 contribute to its distinct physicochemical properties.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-4-8-7-11(5-6-14-8)9(15-11)10(12)13-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
CHGYMSYWQDAZBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2(CCO1)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propyl-substituted diol with a suitable esterifying agent in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The spirocyclic structure of the compound allows it to interact with biological molecules in unique ways, potentially leading to novel therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs of Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate include:
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 1560801-86-6): Substitutes the propyl group with a methyl group at position 2.
Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate : Features an ethyl group at position 5 and an additional methyl group at position 3.
*Calculated based on the molecular weight of the methyl analog (186.21 g/mol) and the addition of a propyl group (C₃H₇, Δ = +42.08 g/mol).
Physical and Chemical Properties
- Steric Effects : The larger propyl group may influence conformational flexibility and steric interactions in synthetic or binding applications, unlike the smaller methyl group .
- Thermal Stability : Spirocyclic ethers generally exhibit high thermal stability due to their rigid bicyclic structures, though substituent size may slightly alter decomposition temperatures (specific data unavailable) .
Availability and Commercial Status
- Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate: Temporarily out of stock but available for restock notifications .
- Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate : Listed under ethers by CymitQuimica, but availability details are unspecified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
